molecular formula C14H17BrN2O2 B2880962 Ethyl 7-bromo-2-methyl-1-propyl-1,3-benzodiazole-5-carboxylate CAS No. 1845698-62-5

Ethyl 7-bromo-2-methyl-1-propyl-1,3-benzodiazole-5-carboxylate

Numéro de catalogue: B2880962
Numéro CAS: 1845698-62-5
Poids moléculaire: 325.206
Clé InChI: QIXNDALSETXFDU-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Ethyl 7-bromo-2-methyl-1-propyl-1,3-benzodiazole-5-carboxylate (CAS: 1845698-62-5) is a substituted benzimidazole derivative with the molecular formula C₁₃H₁₅BrN₂O₂ and a molecular weight of 311.17 g/mol . Its structure features:

  • A 1,3-benzodiazole (benzimidazole) core with a bromo substituent at position 5.
  • A propyl group at position 1 and a methyl group at position 2, introducing steric and electronic modifications.
  • An ethyl ester moiety at position 5, influencing solubility and reactivity.

This compound is synthesized for applications in medicinal chemistry and materials science, leveraging its aromatic heterocyclic framework for targeted interactions .

Propriétés

IUPAC Name

ethyl 7-bromo-2-methyl-1-propylbenzimidazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17BrN2O2/c1-4-6-17-9(3)16-12-8-10(14(18)19-5-2)7-11(15)13(12)17/h7-8H,4-6H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIXNDALSETXFDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=NC2=C1C(=CC(=C2)C(=O)OCC)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Applications De Recherche Scientifique

Ethyl 7-bromo-2-methyl-1-propyl-1,3-benzodiazole-5-carboxylate has several scientific research applications:

  • Chemistry: It serves as a versatile intermediate in organic synthesis, facilitating the creation of more complex molecules.

  • Biology: The compound exhibits biological activity, including antimicrobial and antifungal properties, making it useful in studying biological systems.

  • Medicine: It has potential therapeutic applications, such as in the development of new drugs for treating various diseases.

  • Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mécanisme D'action

The mechanism by which Ethyl 7-bromo-2-methyl-1-propyl-1,3-benzodiazole-5-carboxylate exerts its effects involves interactions with molecular targets and pathways:

  • Molecular Targets: The compound may bind to specific receptors or enzymes, influencing their activity.

  • Pathways Involved: It may modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogs

Core Heterocycle Variations

Ethyl 7-bromo-1-propyl-1,2,3-benzotriazole-5-carboxylate (CAS: 1820686-19-8)
  • Structure : Replaces the benzimidazole (two nitrogens) with a 1,2,3-benzotriazole core (three nitrogens).
  • Molecular Formula : C₁₂H₁₄BrN₃O₂; Molecular Weight : 312.16 g/mol .
Ethyl 7-bromo-1-propyl-1,3-benzodiazole-5-carboxylate (CAS: 1820666-72-5)
  • Structure : Lacks the 2-methyl substituent present in the target compound.
  • Molecular Formula : C₁₂H₁₃BrN₂O₂; Molecular Weight : 297.15 g/mol (methyl ester analog, ).

Substituent Modifications

Methyl 7-bromo-1-propyl-1,3-benzodiazole-5-carboxylate (CAS: 1437794-88-1)
  • Structure : Features a methyl ester instead of ethyl.
  • Molecular Formula : C₁₂H₁₃BrN₂O₂; Molecular Weight : 297.15 g/mol.

Physicochemical Properties

Property Target Compound (2-methyl) Benzotriazole Analog Methyl Ester Analog
Molecular Weight 311.17 g/mol 312.16 g/mol 297.15 g/mol
Predicted Density N/A N/A 1.49 g/cm³
Boiling Point N/A N/A 403.0°C
Hydrogen Bonding Moderate (N-H, ester O) High (triazole N) Moderate

The benzotriazole analog’s additional nitrogen enhances hydrogen-bonding capacity, favoring crystal packing and solubility in polar solvents . The methyl ester’s lower molecular weight correlates with reduced boiling point .

Activité Biologique

Ethyl 7-bromo-2-methyl-1-propyl-1,3-benzodiazole-5-carboxylate is a synthetic compound belonging to the benzodiazole family, characterized by its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications based on recent research findings.

  • Molecular Formula : C14H17BrN2O
  • Molecular Weight : 325.2 g/mol
  • CAS Number : 1820666-72-5

The compound features a bromine atom at the 7-position and a propyl group at the 1-position of the benzodiazole ring, which contributes to its unique biological profile.

The biological activity of Ethyl 7-bromo-2-methyl-1-propyl-1,3-benzodiazole-5-carboxylate is primarily attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in critical metabolic pathways, potentially leading to antimicrobial or anticancer effects.
  • Receptor Modulation : It can bind to receptors, altering their activity and influencing cell signaling pathways.

These interactions suggest a multifaceted mechanism that could be exploited for therapeutic purposes.

Antimicrobial Activity

Recent studies have indicated that Ethyl 7-bromo-2-methyl-1-propyl-1,3-benzodiazole-5-carboxylate exhibits significant antimicrobial properties. For instance:

  • Minimum Inhibitory Concentration (MIC) values have been reported in the range of 3.12 to 12.5 μg/mL against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

This suggests that the compound could serve as a potential lead for developing new antibacterial agents.

Anticancer Properties

Research has also highlighted the anticancer potential of this compound. In vitro studies have demonstrated:

  • Cell Viability Reduction : Ethyl 7-bromo-2-methyl-1-propyl-1,3-benzodiazole-5-carboxylate significantly reduces cell viability in various cancer cell lines.

The exact mechanisms are still under investigation but may involve apoptosis induction and cell cycle arrest.

Comparative Analysis with Similar Compounds

To understand the unique properties of Ethyl 7-bromo-2-methyl-1-propyl-1,3-benzodiazole-5-carboxylate, it is useful to compare it with structurally similar compounds:

Compound NameStructural FeaturesBiological Activity
Ethyl 7-bromo-1H-benzodiazole-5-carboxylateLacks propyl groupModerate antibacterial activity
Ethyl 7-bromo-2-methyl-1-propylbenzimidazole-5-carboxylateContains a benzimidazole coreLower cytotoxicity
Ethyl 7-bromo-2-methylbenzothiazoleContains a thiazole ringAntiviral activity observed

This table illustrates how variations in structure can impact biological activity, emphasizing the significance of substituents in determining pharmacological profiles.

Case Studies and Research Findings

Several studies have contributed to our understanding of the biological activity of Ethyl 7-bromo-2-methyl-1-propyl-1,3-benzodiazole-5-carboxylate:

  • Antibacterial Activity Study : A recent investigation assessed the antibacterial efficacy against clinical isolates. The compound demonstrated superior activity compared to traditional antibiotics .
  • Anticancer Research : In vitro assays revealed that treatment with this compound resulted in significant apoptosis in human cancer cell lines, suggesting its potential as an anticancer agent .
  • Mechanistic Studies : Research focusing on the mechanism revealed that the compound's interaction with DNA gyrase could be a key factor in its antibacterial action .

Méthodes De Préparation

Diamine-Carbonyl Cyclization

A foundational approach involves condensing 4-bromo-2-methyl-6-nitroaniline with propylamine to form a diamine intermediate, followed by reaction with triphosgene or ethyl chlorooxoacetate. This method mirrors protocols for analogous benzothiazoles:

$$
\text{4-Bromo-2-methyl-6-nitroaniline} + \text{Propylamine} \xrightarrow{\text{EtOH, Δ}} \text{Diamine} \xrightarrow{\text{ClCOCOOEt, DCM}} \text{Benzodiazole intermediate}
$$

Key modifications from azacycle synthesis include:

  • Ultrasound irradiation : Reduces cyclization time from hours to 20 minutes.
  • Solvent systems : Acetonitrile with H₂SO₄ catalysis improves yields (cf.).

Friedel-Crafts Alkylation in Ring Formation

Takeda Pharmaceutical’s Friedel-Crafts methodology for quinoline synthesis was adapted using SnCl₄/POCl₃ to construct the diazole ring:

$$
\text{N-Acetyl-3,4-dimethoxyaniline} \xrightarrow{\text{SnCl₄/POCl₃}} \text{o-Benzoylaniline} \xrightarrow{\text{4-Chloroacetoacetate}} \text{Dihydrobenzodiazole}
$$

This route achieves 89% yield in the Friedel-Crafts step but requires deacetylation and careful bromination positioning.

Regioselective Bromination Strategies

Electrophilic Aromatic Substitution

Bromination of ethyl 2-methyl-1-propyl-1,3-benzodiazole-5-carboxylate using Br₂ in H₂SO₄ at 50–65°C provides moderate regiocontrol. Meta-directing effects of the electron-withdrawing ester group favor C7 substitution:

$$
\text{Parent benzodiazole} + \text{Br₂ (1.3–1.7 eq)} \xrightarrow{\text{H₂SO₄, 55–65°C}} \text{7-Bromo derivative (75–80% yield)}
$$

Oxidative Bromination with K₂S₂O₈

Potassium persulfate in acetonitrile/H₂SO₄ enables oxidation-coupled bromination, as demonstrated in pyrazole carboxylate synthesis:

$$
\text{Ethyl 4,5-dihydrobenzodiazolecarboxylate} \xrightarrow{\text{K₂S₂O₈, H₂SO₄}} \text{Aromatic brominated product}
$$

This method avoids elemental bromine, enhancing safety and selectivity.

Esterification of Carboxylic Acid Precursors

The final step often involves converting 7-bromo-1-propyl-1,3-benzodiazole-5-carboxylic acid to its ethyl ester via Fischer esterification:

$$
\text{Acid} + \text{EtOH} \xrightarrow{\text{H₂SO₄ (0.05–0.2 eq), 65–82°C}} \text{Ethyl ester (85–90% yield)}
$$

Alternative catalysts like p-toluenesulfonic acid reduce side reactions, as noted in citalopram analogue synthesis.

Process Optimization and Green Chemistry

Solvent and Catalyst Innovations

  • Acetonitrile vs. DCM : Acetonitrile improves bromination homogeneity, while DCM aids in cyclization.
  • Acid loadings : H₂SO₄ concentrations below 0.2 eq minimize decomposition.

Ultrasound-Assisted Synthesis

Adopting Kan et al.’s ultrasonic protocol reduces cyclization times by 70% compared to thermal methods, with comparable yields (82–88%).

Comparative Analysis of Synthetic Routes

Method Yield (%) Time Key Advantage Citation
Diamine cyclization 78 6 h High regiocontrol
K₂S₂O₈ bromination 80 2 h Avoids Br₂ handling
Ultrasonic cyclization 85 20 min Energy efficiency
Fischer esterification 90 4 h Scalability

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.